![molecular formula C16H13ClN2OS B14224819 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- CAS No. 540740-74-7](/img/structure/B14224819.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This particular compound has been studied for its potential therapeutic effects, especially in the context of brain-type glycogen phosphorylase inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific conditions for the industrial production of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- would depend on the desired purity and scale of production .
化学反应分析
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction might yield indole-2-carboxamides with different substituents .
科学研究应用
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic effects in treating cerebral ischemia and other neurological conditions.
Industry: Used in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- involves the inhibition of brain-type glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce cellular apoptosis, and protect against hypoxic-ischemic brain injury . The molecular targets include the active site of glycogen phosphorylase, and the pathways involved include glycolysis and oxidative phosphorylation .
相似化合物的比较
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
1H-Indole-3-carboxamide: Studied for its antimicrobial properties.
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier makes it particularly valuable for neurological research .
属性
CAS 编号 |
540740-74-7 |
|---|---|
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC 名称 |
5-chloro-3-(2-methylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-4-2-3-5-13(9)21-15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI 键 |
XGZDIGVLNBDOBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


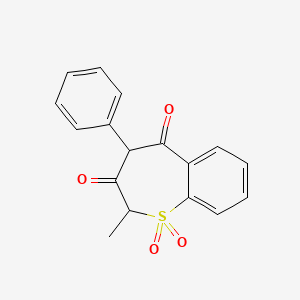
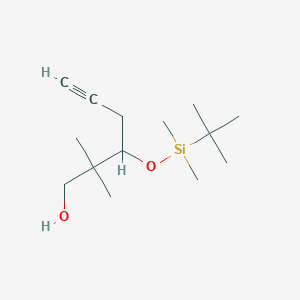
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
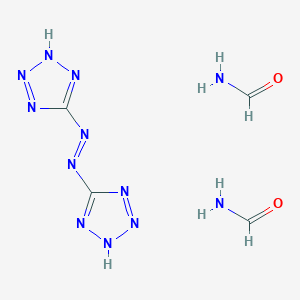
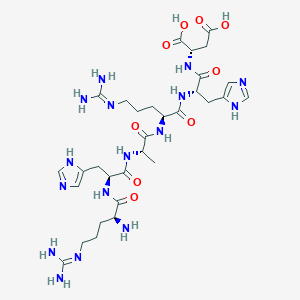
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)

![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)

![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
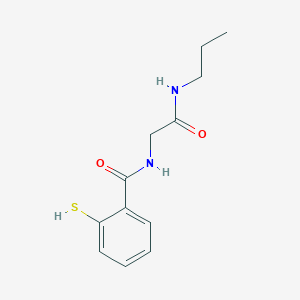
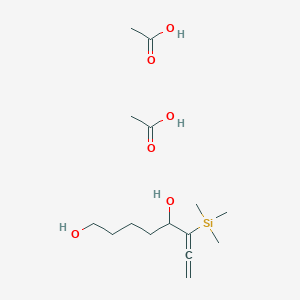
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
